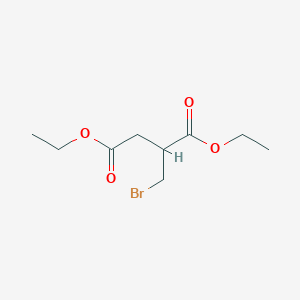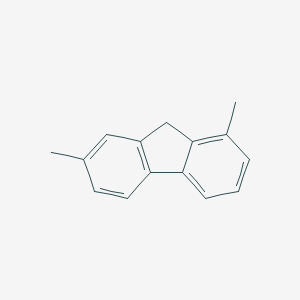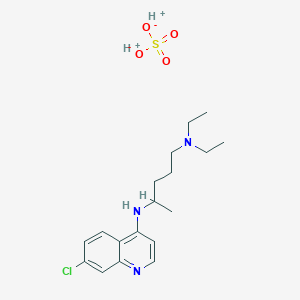
4-Morpholinecarbonyl chloride
描述
Synthesis Analysis
The synthesis of compounds related to 4-Morpholinecarbonyl chloride often involves complex chemical reactions. For instance, sterically-hindered peptidomimetics can be synthesized using 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, showcasing its role in facilitating coupling reactions for creating complex molecules with specific biological activities (Shieh et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-Morpholinecarbonyl chloride derivatives has been analyzed through crystallography, revealing insights into bond lengths, angles, and conformational properties. For example, the molecular structure of 4-methyl morpholinium chlorides demonstrates specific bonding and hydrogen bonding patterns, contributing to their stability and reactivity (Mentzafos & Terzis, 1993).
Chemical Reactions and Properties
4-Morpholinecarbonyl chloride participates in a range of chemical reactions, forming various products. These reactions often involve interaction with different reagents, leading to the formation of new compounds with unique properties. For example, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with aromatic and tellurium compounds results in the synthesis of novel organometallic compounds with potential applications in catalysis and material science (Singh et al., 2000).
Physical Properties Analysis
The physical properties of 4-Morpholinecarbonyl chloride derivatives, such as melting points, solubility, and crystal structure, play a critical role in their application and functionality. The crystal and molecular structure analysis provides insights into the arrangement of atoms and intermolecular forces, influencing the compound's physical state and stability. For example, the crystal structure of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride highlights the impact of morpholine units on dye aggregation and potential applications in biomedical fields (Tiravia et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-Morpholinecarbonyl chloride and its derivatives, including reactivity, stability, and interaction with other chemicals, are pivotal for their application in synthesis and industry. Studies on the reactivity of these compounds provide valuable information for their use in creating new materials and in pharmaceutical synthesis. For instance, the reaction of bis(morpholinoselenocarbonyl) triselenide with iodine, leading to the formation of new selenium(II) iodide compounds, showcases the complex chemical behavior and potential for developing new chemical entities (Bigoli et al., 1983).
科学研究应用
Application 1: Preparation of a Versatile Fluorogenic Label for Biomolecular Imaging
- Summary of the Application : 4-Morpholinecarbonyl chloride is used in the preparation of a versatile fluorogenic label for biomolecular imaging . This application is particularly useful in the field of biochemistry and molecular biology, where it aids in the visualization and study of various biological processes at the molecular and cellular levels.
Application 2: Synthesis of Morpholine-4-carboxylic Acid [4- (2,4-dimethylphenyl)thiazol-2-yl]amide
- Summary of the Application : 4-Morpholinecarbonyl chloride is used in the synthesis of morpholine-4-carboxylic acid [4- (2,4-dimethylphenyl)thiazol-2-yl]amide . This compound could have potential applications in various fields, including medicinal chemistry.
Application 3: Synthesis of Morpholine-4-carboxylic Acid [4- (2,4,6-Trimethylphenyl)Thiazol-2-yl]Amide
- Summary of the Application : 4-Morpholinecarbonyl chloride is used in the synthesis of morpholine-4-carboxylic acid [4- (2,4,6-trimethylphenyl)thiazol-2-yl]amide . This compound could have potential applications in various fields, including medicinal chemistry.
Application 4: Solvolysis Studies
- Summary of the Application : 4-Morpholinecarbonyl chloride has been used in studies of solvolysis, the process of breaking down a compound by reaction with a solvent . These studies can provide valuable insights into the reactivity and stability of the compound.
- Methods of Application or Experimental Procedures : Solvolysis studies typically involve dissolving the compound in various solvents and monitoring the reaction over time. The rates of solvolysis of 4-morpholinecarbonyl chloride with N -alkyl group in aqueous binary solvents of acetone, ethanol, methanol, methanol-d, 2,2,2-trifluoroethanol, pure water and D 2 O has been determined .
Application 5: Synthesis of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate
- Summary of the Application : 4-Morpholinecarbonyl chloride is used in the synthesis of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate . This compound could have potential applications in various fields, including medicinal chemistry.
Application 6: Photographic Intermediate
安全和危害
4-Morpholinecarbonyl chloride is suspected of causing cancer and can cause serious eye irritation and skin irritation . It should be handled with care due to its corrosive nature . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
morpholine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWFMEYDRNJSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065863 | |
| Record name | 4-Morpholinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinecarbonyl chloride | |
CAS RN |
15159-40-7 | |
| Record name | 4-Morpholinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15159-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015159407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinecarbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MORPHOLINECARBONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4BT2G3XS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

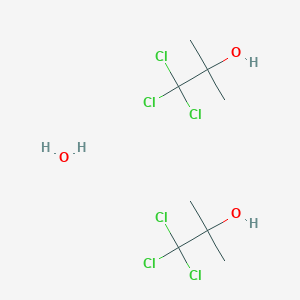
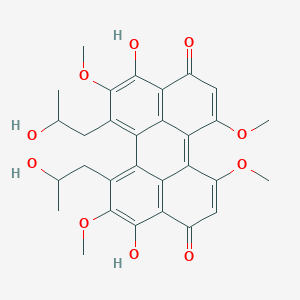
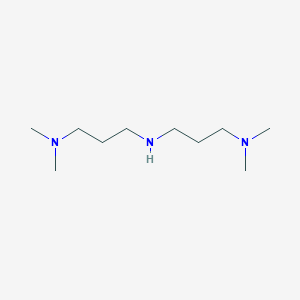
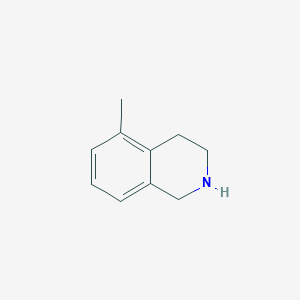
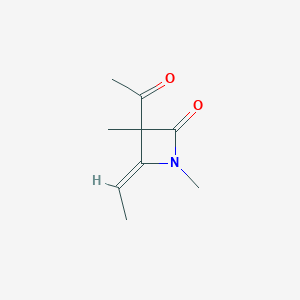
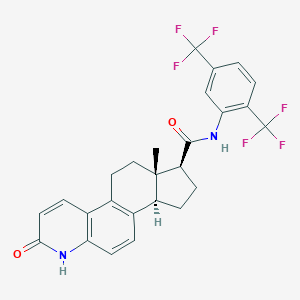
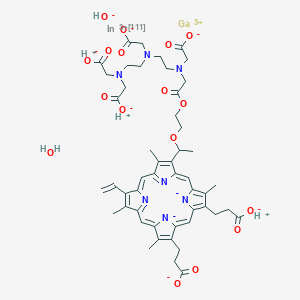
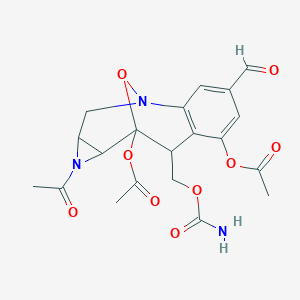

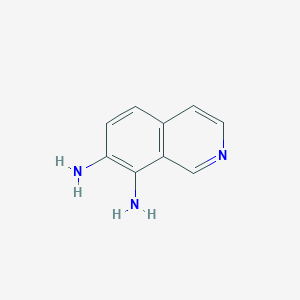
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
